2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis protocol
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis protocol
An In-depth Technical Guide to the Synthesis of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: The Role of Isopropyl Pinacol Borate in Modern Synthesis
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly referred to as isopropyl pinacol borate or PinB-OiPr, is a cornerstone reagent in contemporary organic chemistry.[1][2] As a stable, yet reactive, boronic ester, it serves as a versatile precursor for the synthesis of a wide array of pinacol boronate esters.[3] Its primary application lies in the Miyaura borylation reaction and as a crucial component in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[4][5][6] The pinacol protecting group confers significant stability, making the resulting boronic esters generally robust to chromatography and a range of reaction conditions, yet they remain sufficiently reactive for subsequent cross-coupling.[7]
This guide provides a detailed protocol for the synthesis of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, focusing on the widely adopted transesterification method. We will delve into the causality behind the procedural steps, purification, characterization, and critical safety considerations tailored for researchers and drug development professionals.
Core Synthetic Strategy: Transesterification
The most direct and scalable synthesis of isopropyl pinacol borate involves the transesterification reaction between triisopropyl borate and pinacol.[8][9] This equilibrium-driven process is favored for its operational simplicity, high yields, and the avoidance of hazardous reagents. The reaction mechanism involves the nucleophilic attack of the hydroxyl groups of pinacol onto the electron-deficient boron center of triisopropyl borate, leading to the stepwise displacement of two isopropanol molecules and the formation of the stable five-membered dioxaborolane ring.[10][11]
The overall transformation is as follows:
Triisopropyl Borate + Pinacol ⇌ 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane + 2 Isopropanol
Heating the reaction mixture facilitates reaching equilibrium in a practical timeframe.[8][9]
Detailed Experimental Protocol
This protocol is adapted from established industrial and laboratory procedures.[8][9]
Reagents and Equipment
| Reagent/Equipment | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| Pinacol | 118.17 | 142.5 g | 1.0 | Solid, ensure it is dry. |
| Triisopropyl borate | 188.08 | 261.0 g | 1.15 | Liquid, handle in a fume hood. |
| Four-necked flask | - | 20 L (or scaled) | - | Equipped for heating and distillation. |
| Heating mantle | - | - | - | With temperature control. |
| Magnetic stirrer | - | - | - | For efficient mixing. |
| Distillation apparatus | - | - | - | For purification. |
| Gas Chromatograph (GC) | - | - | - | For reaction monitoring. |
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble a four-necked round-bottom flask equipped with a magnetic stirrer, a heating mantle, a temperature probe, and a condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the borate ester.
-
Charging Reagents: In a well-ventilated fume hood, charge the flask with triisopropyl borate (261.0 g, 1.388 mol) and pinacol (142.5 g, 1.207 mol).[8][9] A slight excess of the borate ester is used to ensure complete conversion of the pinacol.
-
Reaction Conditions: Begin stirring the mixture and heat it to approximately 90°C. Maintain this temperature for 12 to 16 hours.[8][9] The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress, although for this specific preparation at this scale, it is often robust enough without.
-
Reaction Monitoring: The progress of the reaction should be monitored by Gas Chromatography (GC). Periodically take a small aliquot from the reaction mixture and analyze it to determine the remaining percentage of pinacol. The reaction is considered complete when the pinacol content is less than 4.0%.[8][9]
-
Purification by Distillation: Upon completion, reconfigure the apparatus for distillation. The isopropanol byproduct and any excess triisopropyl borate will distill first. The target product, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is then collected as a colorless oil. The fraction should be collected at a boiling point of 174-178 °C at atmospheric pressure or, more commonly, at 73 °C under reduced pressure (15 mmHg).[8][9][12] Expected yields are typically in the range of 80-90%.[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of isopropyl pinacol borate.
Product Characterization
-
Boiling Point: 73 °C at 15 mmHg.[12]
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance is the most reliable method for confirming the structure and purity. The expected spectrum in CDCl₃ will show a septet for the isopropyl CH proton, a doublet for the isopropyl methyl protons, and a sharp singlet for the twelve equivalent methyl protons of the pinacol backbone.[13]
-
Gas Chromatography (GC): While useful for monitoring the reaction, GC for final purity analysis should be interpreted with caution. It has been noted that the product can exhibit some instability under GC conditions, potentially leading to a purity reading that is lower than the actual purity confirmed by ¹H NMR.[8]
Safety and Handling
Proper safety protocols are essential when performing this synthesis.
-
General Precautions: The synthesis should be conducted in a well-ventilated chemical fume hood at all times.[14] Standard personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, must be worn.[14][15]
-
Reagent Hazards:
-
Product Hazards: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a flammable liquid.[3] Boronic esters should be handled as potential irritants to the skin, eyes, and respiratory system.[20] They are also generally sensitive to moisture, which can cause hydrolysis, so containers should be kept tightly closed.[3][21]
-
Emergency Procedures: An eyewash station and safety shower should be readily accessible. In case of skin contact, wash the affected area thoroughly with soap and water.[14] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Troubleshooting
-
Low Yield: This is often due to incomplete reaction or inefficient distillation. Ensure the reaction has gone to completion by GC monitoring. Check the vacuum and temperature control during distillation to prevent product loss. Using wet reagents or glassware can also lead to lower yields due to hydrolysis.
-
Product Impurity: If the final product is contaminated with starting materials, the distillation was likely not fractional enough. Ensure a good separation between the lower-boiling isopropanol/triisopropyl borate and the higher-boiling product. Water contamination will appear in the NMR spectrum and can be avoided by using dry equipment and reagents.
References
- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Accounts of Chemical Research, 15(6), 178-184.
- TCI EUROPE N.V. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- News-Medical.net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ChemicalBook. (n.d.). 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis.
- Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids.
- ChemicalBook. (2025). 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8.
- Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3048–3052*.
- ChemicalBook. (2025). SPIRO[2.5]OCT-5-EN-6-YL BORONIC ACID PINACOL ESTER.
- ResearchGate. (2025). Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. Request PDF.
- ChemicalBook. (n.d.). 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane(61676-62-8) 1H NMR spectrum.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- ResearchGate. (2025).
- Ekanayake, D. I. (2017). EFFECT OF BORON TRIFLUORIDE ON THE TRANSESTERIFICATION OF BORONATE ESTERS.
- Alfa Chemistry. (n.d.). CAS 61676-62-8 Isopropoxyboronic acid pinacol ester.
- AK Scientific, Inc. (n.d.). 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester Safety Data Sheet.
- ResearchGate. (n.d.). The mechanism of boronic acid esters transesterification.
- Apollo Scientific. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Benchchem. (n.d.). 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- ResearchGate. (n.d.). 2‐Isopropoxyl‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane.
- Organic Chemistry Portal. (n.d.). Isopropoxyboronic Acid Pinacol Ester.
- Combi-Blocks, Inc. (2023).
- ChemBK. (2024). Isopropyl pinacolyl borate.
- VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives.
- Fluorochem. (2024).
- NOAA. (n.d.). ISOPROPANOL. CAMEO Chemicals.
- CymitQuimica. (n.d.). CAS 61676-62-8: Isopropoxyboronic acid pinacol ester.
- Chemos GmbH & Co. KG. (n.d.).
- Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis.
- Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.
- Bacchiocchi, C., & Petroselli, M. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight.
- New Jersey Department of Health. (2016). Isopropyl alcohol, Hazardous Substance Fact Sheet.
- LabChem Inc. (n.d.). Material Safety Data Sheet Isopropyl Alcohol, 50-100% v/v.
- Acumen Detection. (2024).
Sources
- 1. Isopropoxyboronic Acid Pinacol Ester [commonorganicchemistry.com]
- 2. CAS 61676-62-8: Isopropoxyboronic acid pinacol ester [cymitquimica.com]
- 3. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 | Benchchem [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02999B [pubs.rsc.org]
- 12. 2-异丙氧基-4,4,5,5-四甲基-1,3,2-二氧杂硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane(61676-62-8) 1H NMR [m.chemicalbook.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. chemos.de [chemos.de]
- 17. airgas.com [airgas.com]
- 18. nj.gov [nj.gov]
- 19. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 20. aksci.com [aksci.com]
- 21. combi-blocks.com [combi-blocks.com]
